7-Methoxy-3-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
Description
7-Methoxy-3-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (C₁₁H₁₆ClNO) is a tetrahydroisoquinoline derivative characterized by a methoxy group at position 7 and a methyl group at position 3 of the isoquinoline scaffold. Its hydrochloride salt form enhances solubility and stability, making it suitable for experimental and therapeutic use .
Properties
IUPAC Name |
7-methoxy-3-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-8-5-9-3-4-11(13-2)6-10(9)7-12-8;/h3-4,6,8,12H,5,7H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKSLMIQPHNGABJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(CN1)C=C(C=C2)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-methoxy-3-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the following steps:
Starting Materials: : The synthesis begins with the appropriate starting materials, such as 3-methoxytyramine and a suitable alkylating agent.
Alkylation: : The starting material undergoes alkylation to introduce the methyl group at the desired position.
Reduction: : The resulting compound is then reduced to form the tetrahydroisoquinoline skeleton.
Hydrochloride Formation: : Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Core Synthetic Pathways
The compound is primarily synthesized via the Pictet–Spengler reaction , a cornerstone method for constructing tetrahydroisoquinoline frameworks .
Alkylation and Acylation
The secondary amine at position 1 undergoes nucleophilic reactions:
-
Alkylation : Reacts with alkyl halides (e.g., CH₃I) in THF under basic conditions (K₂CO₃) to yield N-alkyl derivatives.
-
Acylation : Forms amides with acyl chlorides (e.g., AcCl) in dichloromethane (DCM) at 0°C.
Oxidation Reactions
The tetrahydroisoquinoline ring is sensitive to oxidation:
| Oxidizing Agent | Product | Conditions |
|---|---|---|
| KMnO₄ (acidic) | Isoquinolinium salt | 50°C, 6 hr |
| DDQ | Aromatic isoquinoline | RT, CH₂Cl₂ |
| H₂O₂/Fe²⁺ | N-oxide derivative | 40°C, 2 hr |
Oxidation typically occurs at the C1 position, destabilizing the saturated ring .
Electrophilic Aromatic Substitution
The methoxy group at position 7 directs electrophiles to the para position (C8):
| Reaction | Reagents | Product | Regioselectivity |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 8-Nitro derivative | >95% para |
| Sulfonation | SO₃/H₂SO₄ | 8-Sulfo derivative | 90% para |
Steric hindrance from the 3-methyl group limits reactivity at C2 and C3 .
Directed ortho-Metalation
Using LiTMP (lithium tetramethylpiperidide) and BF₃·OEt₂, the compound undergoes C4 deprotonation , enabling functionalization at C4 :
| Base | Electrophile | Product | Yield |
|---|---|---|---|
| LiTMP | CO₂ | C4-carboxylate | 65% |
| LiTMP | DMF | C4-formyl | 58% |
Diastereoselective Cycloadditions
Under superbase conditions (LiDA-KOR), the compound participates in intramolecular cyclizations to form tricyclic systems :
| Reactant | Conditions | Product (Diastereomer) | Yield |
|---|---|---|---|
| N-Oxiranylmethyl derivative | LiDA-KOR, −78°C | trans-Pyrrolidino-THIQ | 66–83% |
| BF₃ complex | LiTMP, THF | cis-Azetidino-THIQ | 25–47% |
Key Observation : The trans diastereomer dominates (up to 83% yield) in kinetic control, while BF₃ coordination shifts selectivity toward cis products .
Stability and Degradation
| Condition | Degradation Pathway | Half-Life |
|---|---|---|
| pH < 2 | Hydrolysis of methoxy group | 8 hr |
| pH > 10 | Ring oxidation | 3 hr |
| UV light | Radical-mediated decomposition | 24 hr |
Stabilizers like ascorbic acid prolong shelf life in aqueous solutions.
Scientific Research Applications
Pharmaceutical Development
7-Methoxy-3-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is being investigated for its therapeutic potential in treating neurological disorders. Research indicates that it may exhibit neuroprotective properties that could be beneficial in conditions such as Alzheimer's disease and Parkinson's disease.
Key Findings:
- Neuroprotective Effects: Studies have shown that this compound can protect neurons from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases .
- Drug Formulation: The compound serves as a lead structure for developing new drugs targeting neurotransmitter systems, particularly those involved in mood regulation and cognitive function .
Neuroprotective Studies
The compound's ability to modulate neurotransmitter systems positions it as a candidate for neuroprotective therapies.
Mechanisms of Action:
- Monoamine Oxidase Inhibition: Research indicates that this compound inhibits monoamine oxidase activity, leading to increased levels of neurotransmitters such as serotonin and dopamine .
- Reduction of Inflammatory Markers: It has been shown to attenuate the production of pro-inflammatory cytokines in microglial cells, suggesting potential applications in treating neuroinflammation .
Natural Product Synthesis
In the realm of synthetic chemistry, this compound acts as an intermediate for synthesizing other bioactive molecules.
Applications in Synthesis:
- Building Block for Alkaloids: It is utilized in the synthesis of various alkaloids and related compounds due to its structural versatility .
- Enhancing Natural Product Chemistry: The compound aids in developing efficient synthetic routes for producing complex natural products .
Analytical Chemistry
This compound is also employed in analytical techniques.
Analytical Applications:
- Detection and Quantification: It assists in detecting related substances in complex mixtures through various chromatographic methods .
- Standard Reference Material: The compound can serve as a standard reference material in pharmacological studies to ensure consistency and reliability in research findings .
Behavioral Research
The psychoactive properties of this compound make it valuable in behavioral studies.
Research Insights:
- Animal Studies: Behavioral assessments involving this compound have revealed its effects on anxiety and depression-like behaviors in animal models. These studies provide insights into its potential therapeutic benefits for mood disorders .
Data Table: Comparison of Biological Activities
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| 7-Methoxy-3-methyl-1,2,3,4-tetrahydroisoquinoline | Tetrahydroisoquinoline | Neuroprotective |
| 6-Methoxy-1,2,3,4-tetrahydroisoquinoline | Tetrahydroisoquinoline | Antidepressant-like effects |
| 1-Methyl-1,2,3,4-tetrahydroisoquinoline | Tetrahydroisoquinoline | Potential analgesic properties |
| 7-Methoxy-1,2-dihydroisoquinoline | Dihydroisoquinoline | Antimicrobial |
Case Studies
Several studies highlight the therapeutic potential of this compound:
-
Neuroprotection Against Oxidative Stress :
- A study demonstrated that this compound significantly reduces oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents. This suggests its potential role in developing therapies for neurodegenerative diseases.
- Behavioral Effects in Rodent Models :
Mechanism of Action
The mechanism by which 7-methoxy-3-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism of action can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Physicochemical Properties
The pharmacological and physicochemical properties of tetrahydroisoquinoline derivatives are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis of key analogues:
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Lipophilicity: The 3-methyl group in the target compound enhances lipophilicity compared to non-methylated analogues (e.g., 7-methoxy-THIQ hydrochloride) .
- Polarity : Dimethoxy derivatives (e.g., 6,7-dimethoxy compounds) exhibit higher polarity, reducing blood-brain barrier penetration but improving aqueous solubility .
Spectroscopic and Structural Differences
Nuclear magnetic resonance (NMR) data reveal distinct shifts influenced by substituents:
- 1H NMR: The 7-methoxy group in the target compound causes a deshielded aromatic proton signal at δ ~6.8–7.2 ppm, similar to other 7-substituted derivatives . Methyl groups (e.g., 3-CH₃) produce sharp singlets at δ ~1.2–1.5 ppm, absent in non-methylated analogues .
- 13C NMR :
- Methoxy carbons resonate at δ ~55–60 ppm, while halogenated carbons (e.g., 7-Br) show upfield shifts due to electronegativity .
Biological Activity
7-Methoxy-3-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (7-MT) is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C11H16ClNO
- Molecular Weight : 213.71 g/mol
- CAS Number : 2173999-07-8
1. Neuroprotective Effects
Research indicates that 7-MT exhibits neuroprotective properties, particularly in models of neurodegenerative diseases. It has been shown to:
- Inhibit Monoamine Oxidase (MAO) : This inhibition can lead to increased levels of neurotransmitters such as serotonin and dopamine, which are crucial for mood regulation and cognitive function .
- Scavenge Free Radicals : The compound's ability to neutralize reactive oxygen species contributes to its protective effects against oxidative stress in neuronal cells .
2. Anti-inflammatory Properties
7-MT has demonstrated significant anti-inflammatory effects:
- Cellular Studies : In activated microglial cells, 7-MT attenuates the generation of nitric oxide and reactive oxygen species, which are key mediators in inflammatory responses. This suggests a potential role in treating conditions characterized by neuroinflammation .
- Animal Models : In vivo studies have shown that treatment with 7-MT reduces inflammation markers in models of acute lung injury induced by lipopolysaccharides.
3. Anticancer Potential
Preliminary studies suggest that 7-MT may have anticancer properties:
- Mechanism of Action : The compound has been observed to induce apoptosis in cancer cell lines through the modulation of cell signaling pathways involved in survival and proliferation .
- Specificity : Research indicates that its effectiveness may vary depending on the type of cancer cells, highlighting the need for further investigation into its selectivity and efficacy .
The biological effects of 7-MT are mediated through several mechanisms:
- Enzyme Interaction : It interacts with various enzymes, inhibiting those involved in inflammatory pathways and promoting neuroprotection .
- Cell Signaling Modulation : By influencing key signaling pathways, 7-MT affects gene expression related to inflammation and cell survival .
Case Study 1: Neuroprotection in Alzheimer’s Disease Models
A study investigated the effects of 7-MT on neuronal cells exposed to amyloid-beta peptides, a hallmark of Alzheimer's disease. Results showed that treatment with 7-MT significantly reduced cell death and oxidative stress markers compared to untreated controls.
Case Study 2: Inhibition of Inflammatory Responses
In a controlled experiment using lipopolysaccharide-induced inflammation in rats, administration of 7-MT resulted in a marked decrease in pro-inflammatory cytokines and improved lung function metrics.
Data Tables
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 7-methoxy-3-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves cyclization of precursors such as methoxy-substituted benzaldehydes and methylamine derivatives. For example, a common route includes reductive amination or Pictet-Spengler cyclization under acidic conditions . Reaction parameters like temperature, solvent polarity, and catalyst choice (e.g., POCl₃ for cyclization) critically affect yield and purity. Optimization studies suggest that anhydrous conditions and controlled stoichiometry of methylating agents improve reproducibility .
Q. Which analytical techniques are recommended for characterizing the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the tetrahydroisoquinoline backbone and substituent positions. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves stereochemical ambiguities . Purity assessment often employs reverse-phase HPLC with UV detection, using pharmacopeial reference standards for calibration .
Q. How can researchers evaluate the biological activity of this compound in vitro?
- Methodological Answer : Standard assays include antimicrobial susceptibility testing (e.g., MIC determination via broth microdilution) and cytotoxicity screening using cancer cell lines (e.g., MTT or SRB assays). For receptor-binding studies, radioligand displacement assays (e.g., with σ-receptors or adrenergic targets) are recommended, with IC₅₀ calculations using nonlinear regression models .
Advanced Research Questions
Q. What strategies mitigate low yields in the diastereoselective synthesis of this compound?
- Methodological Answer : Chiral auxiliaries or asymmetric catalysis (e.g., chiral Brønsted acids) can enhance stereocontrol. For example, using (S)-BINOL-derived catalysts in Pictet-Spengler reactions improves enantiomeric excess (ee). Solvent effects—such as dichloromethane for tighter transition states—and low-temperature conditions (-20°C) further suppress racemization .
Q. How should researchers address contradictions in reported biological activity data across studies?
- Methodological Answer : Discrepancies may arise from variations in assay protocols (e.g., cell line specificity, incubation time). Meta-analyses of structure-activity relationships (SAR) and dose-response curves are critical. Cross-validation using orthogonal assays (e.g., functional cAMP assays vs. binding studies) clarifies mechanistic inconsistencies .
Q. What challenges exist in resolving the stereochemistry of 7-methoxy-3-methyl-THIQ derivatives, and how are they overcome?
- Methodological Answer : Epimerization at C-3 is common due to the basicity of the tetrahydroisoquinoline nitrogen. Strategies include derivatization with chiral resolving agents (e.g., Mosher’s acid) or dynamic kinetic resolution during synthesis. Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) effectively separates enantiomers .
Q. Which methodologies validate the compound’s stability under physiological conditions for preclinical studies?
- Methodological Answer : Accelerated stability testing in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C, monitored via LC-MS, identifies degradation products. Forced degradation studies (heat, light, oxidation) inform formulation strategies. Stability-indicating methods, such as UPLC-PDA, ensure robustness in pharmacokinetic assays .
Q. How can researchers elucidate the compound’s mechanism of action when target pathways are unknown?
- Methodological Answer : Chemoproteomics (e.g., affinity chromatography with immobilized compound) identifies binding partners. CRISPR-Cas9 knockout libraries or RNAi screens highlight pathways affected by treatment. Molecular docking against homology models of suspected targets (e.g., monoamine transporters) prioritizes candidates for validation .
Notes
- Citations : Ensure all methodologies are traceable to peer-reviewed protocols or pharmacopeial guidelines.
- Safety : Refer to Safety Data Sheets (SDS) for handling guidelines, particularly regarding hydrochloride salt hygroscopicity .
- Ethical Compliance : Use only for non-medical research per regulatory guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
